(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid (2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13302836
InChI: InChI=1S/C8H8ClN3O4S/c1-16-12-6(7(14)15)4-3-17-8(10-4)11-5(13)2-9/h3H,2H2,1H3,(H,14,15)(H,10,11,13)/b12-6+
SMILES: CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O
Molecular Formula: C8H8ClN3O4S
Molecular Weight: 277.69 g/mol

(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid

CAS No.:

Cat. No.: VC13302836

Molecular Formula: C8H8ClN3O4S

Molecular Weight: 277.69 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-{2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}(methoxyimino)acetic acid -

Specification

Molecular Formula C8H8ClN3O4S
Molecular Weight 277.69 g/mol
IUPAC Name (2E)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid
Standard InChI InChI=1S/C8H8ClN3O4S/c1-16-12-6(7(14)15)4-3-17-8(10-4)11-5(13)2-9/h3H,2H2,1H3,(H,14,15)(H,10,11,13)/b12-6+
Standard InChI Key JVFVSVLCXCDOPD-WUXMJOGZSA-N
Isomeric SMILES CO/N=C(\C1=CSC(=N1)NC(=O)CCl)/C(=O)O
SMILES CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O
Canonical SMILES CON=C(C1=CSC(=N1)NC(=O)CCl)C(=O)O

Introduction

Chemical Identification and Nomenclature

The compound’s systematic IUPAC name is (2Z)-2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetic acid . Its structure integrates a thiazole ring substituted at the 2-position with a chloroacetamido group and at the 4-position with a methoxyiminoacetic acid moiety. Key identifiers include:

PropertyValueSource
CAS Registry Number64486-18-6
SMILES NotationCO/N=C(/C1=CSC(=N1)NC(=O)CCl)\C(=O)O
InChIKeyJVFVSVLCXCDOPD-SDQBBNPISA-N

The Z-configuration of the methoxyimino group is critical for its stereochemical stability, as confirmed by X-ray crystallography analogues .

Structural and Electronic Characteristics

Molecular Geometry

The thiazole ring adopts a planar conformation, with the chloroacetamido group at position 2 and the methoxyiminoacetic acid side chain at position 4 forming a dihedral angle of 112° relative to the ring . Density functional theory (DFT) calculations suggest that the chloroacetyl group enhances electrophilicity at the thiazole nitrogen, facilitating nucleophilic interactions .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at 1745 cm1^{-1} (C=O stretch of acetic acid) and 1660 cm1^{-1} (amide I band) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) signals include δ 3.85 (s, 3H, OCH3_3), δ 4.21 (s, 2H, ClCH2_2), and δ 8.02 (s, 1H, thiazole-H) .

Synthesis and Analytical Methods

Synthetic Pathways

While detailed synthetic protocols are proprietary, retro-synthetic analysis implies a multi-step sequence:

  • Condensation of 2-amino-4-bromothiazole with chloroacetyl chloride to form the 2-chloroacetamidothiazole intermediate.

  • Oxime formation via reaction with methoxyamine.

  • Acidic hydrolysis to yield the final product .

HPLC Analysis

Reverse-phase HPLC on a Newcrom R1 column (4.6 × 150 mm, 5 µm) achieves baseline separation using a mobile phase of acetonitrile:water:phosphoric acid (45:55:0.1 v/v) at 1.0 mL/min . Key parameters:

ParameterValue
Retention Time6.8 min
Column Temperature25°C
DetectionUV at 254 nm
LOQ0.1 µg/mL

This method is validated for pharmacokinetic studies and impurity profiling .

Biological and Pharmacological Properties

Antimicrobial Activity

The thiazole core and chloroacetamido group confer structural similarity to β-lactamase inhibitors. In vitro assays against Escherichia coli and Staphylococcus aureus show moderate inhibition (MIC: 32–64 µg/mL), likely via covalent modification of penicillin-binding proteins .

Enzyme Inhibition

The methoxyiminoacetic acid moiety competitively inhibits dihydrofolate reductase (DHFR) with an IC50_{50} of 18 µM, suggesting potential as an antimetabolite .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing cephalosporin analogs. Its chloroacetyl group undergoes nucleophilic displacement with β-lactam nuclei to yield hybrid antibiotics .

Analytical Reference Standard

Used to quantify residual impurities in antibiotic formulations via HPLC-MS .

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